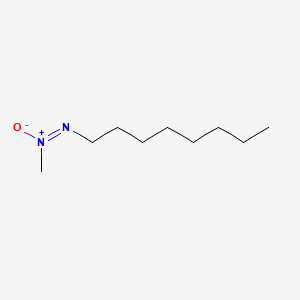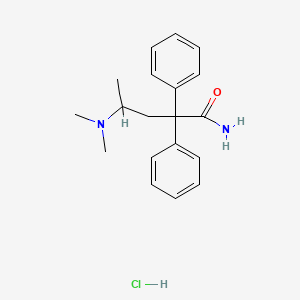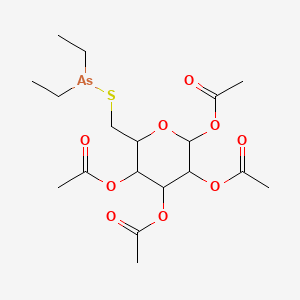
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose is a complex chemical compound that belongs to the class of hexopyranoses. This compound is characterized by the presence of acetyl groups at positions 1, 2, 3, and 4, and a diethylarsino group attached to the sulfur atom at position 6. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose typically involves multiple steps, starting from a suitable hexopyranose precursor. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 1, 2, 3, and 4 are protected using acetyl groups. This is usually achieved by reacting the hexopyranose with acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of the Thio Group: The hydroxyl group at position 6 is converted to a thiol group using reagents like thiourea or hydrogen sulfide.
Attachment of the Diethylarsino Group: The thiol group is then reacted with diethylarsine to form the diethylarsino-thiohexopyranose.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The diethylarsino group can be reduced to form the corresponding arsine using reducing agents like lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Arsines.
Substitution: Various substituted hexopyranoses.
Scientific Research Applications
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose involves its interaction with molecular targets such as enzymes and receptors. The diethylarsino group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-O-acetyl-6-S-acetyl-6-deoxy-6-thio-b-D-glucopyranose: Similar structure but with an acetyl group instead of a diethylarsino group.
1,2,3,4-Tetra-O-acetyl-6-S-dicyclohexylarsino-6-thio-β-D-glucopyranose: Contains a dicyclohexylarsino group instead of a diethylarsino group.
Uniqueness
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose is unique due to the presence of the diethylarsino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
76843-71-5 |
|---|---|
Molecular Formula |
C18H29AsO9S |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
[4,5,6-triacetyloxy-2-(diethylarsanylsulfanylmethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C18H29AsO9S/c1-7-19(8-2)29-9-14-15(24-10(3)20)16(25-11(4)21)17(26-12(5)22)18(28-14)27-13(6)23/h14-18H,7-9H2,1-6H3 |
InChI Key |
XOZFDBRVEUXRRA-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](CC)SCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



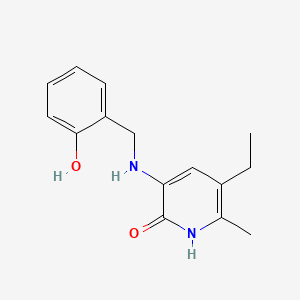
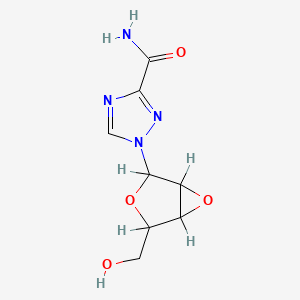
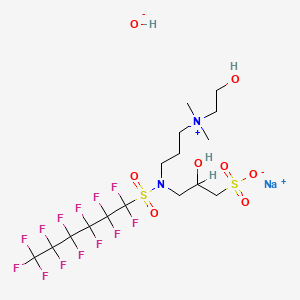

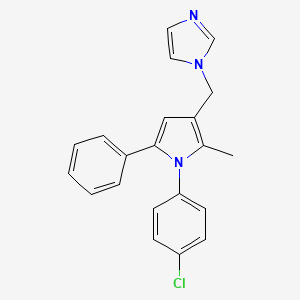
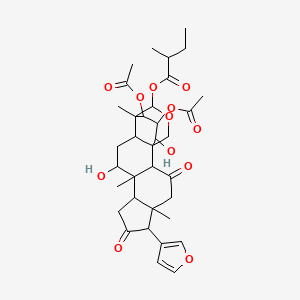
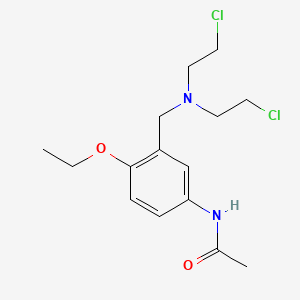
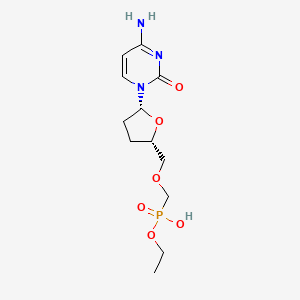
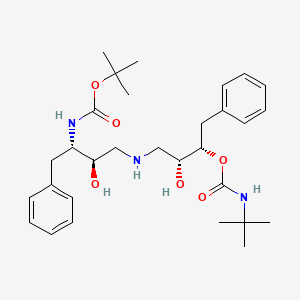
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
